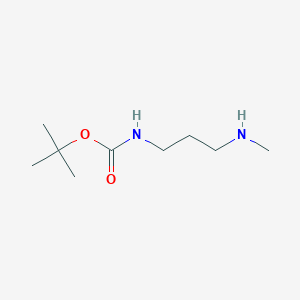

tert-Butyl 3-(methylamino)propylcarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[3-(methylamino)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-6-10-4/h10H,5-7H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMSPDZAVBIXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461899 | |

| Record name | tert-Butyl 3-(methylamino)propylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442514-22-9 | |

| Record name | tert-Butyl 3-(methylamino)propylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[3-(methylamino)propyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 3-(methylamino)propylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(methylamino)propylcarbamate (CAS No. 442514-22-9) is a bifunctional organic molecule that has garnered significant interest in the field of drug discovery and development. Its structure, incorporating a Boc-protected amine and a secondary amine, makes it a valuable building block and linker molecule. Notably, it is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] This guide provides a detailed overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and illustrates its role in the PROTAC pathway.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that several of these values are predicted through computational models and may differ from experimentally determined values.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀N₂O₂ | [2][3][4] |

| Molecular Weight | 188.27 g/mol | [2][3][4] |

| CAS Number | 442514-22-9 | [2][3] |

| Physical Form | Liquid or Solid or Semi-solid or lump | |

| Boiling Point | 280.3 ± 23.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 0.949 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 12.82 ± 0.46 (Predicted) | [2] |

| Solubility | Very soluble (Predicted, Log S = -1.09) | [5] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [2] |

Experimental Protocols for Physicochemical Property Determination

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of the organic solid

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 1-2 mm.[6][7]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.

-

The sample is heated rapidly to obtain an approximate melting point.

-

The apparatus is allowed to cool.

-

A second sample is prepared and heated slowly, at a rate of about 1-2°C per minute, as the temperature approaches the approximate melting point.[8]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has turned into a clear liquid (T2) are recorded. The melting point range is reported as T1-T2.[8]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9]

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., aluminum block or Thiele tube with heating oil)[10][11]

-

Clamps and stand

Procedure:

-

A few milliliters of the liquid sample are placed into a small test tube.[12]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[10][12]

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is heated gently and uniformly.[10]

-

As the liquid heats, air trapped in the capillary tube will slowly bubble out.

-

The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This is the boiling point of the liquid.[10]

Solubility Determination

Solubility provides insights into the polarity and functional groups of a molecule. A systematic approach using a range of solvents is typically employed.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Spatula

-

Vortex mixer (optional)

-

Solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, organic solvents like ethanol, diethyl ether)

Procedure:

-

Place a small, measured amount of the compound (e.g., 25 mg of solid or 0.05 mL of liquid) into a small test tube.[13]

-

Add a small volume of the chosen solvent (e.g., 0.75 mL) in portions.[13]

-

After each addition, shake the tube vigorously for a set period (e.g., 60 seconds).[13][14]

-

Observe whether the compound dissolves completely. The compound is considered soluble if no solid particles or liquid droplets are visible.

-

This process is repeated with a series of solvents to classify the compound based on its solubility profile (e.g., water-soluble, acid-soluble, base-soluble, or soluble in organic solvents).[15]

pKa Determination

The pKa value quantifies the acidity of a compound. Potentiometric titration is a common method for its determination.

Apparatus:

-

pH meter with an electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid or base (titrant)

-

Solvent (e.g., water, or a mixed aqueous-organic solvent system if the compound is not water-soluble)

Procedure:

-

A known concentration of the compound is dissolved in a suitable solvent in a beaker.

-

The pH electrode is calibrated and placed in the solution.

-

The titrant is added in small, precise increments from the burette.

-

After each addition, the solution is stirred, and the pH is recorded.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the titration curve. For the titration of a weak base with a strong acid, the pKa is the pH at the half-equivalence point (where half of the base has been neutralized).

Role in PROTAC Signaling Pathway

This compound serves as a linker component in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 442514-22-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 442514-22-9 [chemicalbook.com]

- 4. This compound, CAS No. 442514-22-9 - iChemical [ichemical.com]

- 5. 442514-22-9 | tert-Butyl (3-(methylamino)propyl)carbamate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. byjus.com [byjus.com]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

- 15. scribd.com [scribd.com]

Spectroscopic Profile of tert-Butyl 3-(methylamino)propylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for tert-butyl 3-(methylamino)propylcarbamate, a key bifunctional molecule employed in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecular architectures. This document compiles predicted and comparative spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

Core Spectroscopic Data

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, functional groups, and overall identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Predicted Data)

The following table summarizes the predicted proton NMR spectral data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.20 | Quartet (q) | 2H | -CH₂-NH-Boc |

| ~2.55 | Triplet (t) | 2H | -CH₂-NH-CH₃ |

| ~2.35 | Singlet (s) | 3H | -NH-CH₃ |

| ~1.60 | Quintet (quin) | 2H | -CH₂-CH₂-CH₂- |

| ~1.40 | Singlet (s) | 9H | -C(CH₃)₃ |

| ~1.35 (broad) | Singlet (s) | 1H | -NH-Boc |

| ~1.15 (broad) | Singlet (s) | 1H | -NH-CH₃ |

¹³C NMR (Predicted Data)

The predicted carbon NMR spectral data provides information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C=O (carbamate) |

| ~78.5 | -C(CH₃)₃ |

| ~48.0 | -CH₂-NH-CH₃ |

| ~39.0 | -CH₂-NH-Boc |

| ~36.0 | -NH-CH₃ |

| ~30.0 | -CH₂-CH₂-CH₂- |

| ~28.0 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following data is for the closely related compound tert-butyl (3-aminopropyl)carbamate and is provided for comparative purposes.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3200 | Strong, Broad | N-H Stretch (amine and carbamate) |

| 2970-2850 | Strong | C-H Stretch (alkyl) |

| ~1685 | Strong | C=O Stretch (carbamate) |

| ~1520 | Medium | N-H Bend (carbamate) |

| ~1160 | Strong | C-O Stretch (carbamate) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. The expected molecular ion for this compound is [M+H]⁺ = m/z 189.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the target molecule.

Materials:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Co-add 16-64 scans to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Co-add 1024 or more scans due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

This compound sample

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Scan: Ensure the ATR crystal is clean and collect a background spectrum.

-

Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound.

Materials:

-

Mass spectrometer with an Electrospray Ionization (ESI) source

-

This compound sample

-

Solvent (e.g., methanol or acetonitrile)

-

Formic acid

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution.

-

Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺.

Visualization of Analytical Workflow

The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.

Caption: Interplay of spectroscopic techniques for molecular confirmation.

Caption: Generalized workflow for spectroscopic analysis.

The Core Function of tert-Butyl 3-(methylamino)propylcarbamate as a PROTAC Linker Building Block: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). The architecture of a PROTAC is tripartite, consisting of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. While often viewed as a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. This technical guide delves into the function of tert-Butyl 3-(methylamino)propylcarbamate, a common building block for the synthesis of flexible alkyl amine PROTAC linkers. We will explore its role in the context of overall PROTAC function, supported by representative quantitative data for this linker class, detailed experimental protocols, and visualizations of key concepts and workflows.

Introduction: The Central Role of the PROTAC Linker

A PROTAC's mechanism of action is predicated on its ability to induce the formation of a stable and productive ternary complex between the target protein and an E3 ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The linker is not a passive tether; its length, flexibility, composition, and attachment points are pivotal in orchestrating this three-body interaction.[][4] An optimal linker facilitates cooperative protein-protein interactions that enhance the stability of the ternary complex, directly impacting degradation potency.[1]

Flexible linkers, such as those derived from alkyl chains and polyethylene glycol (PEG), are the most common types used in PROTAC development due to their synthetic tractability and their ability to allow the two ligands to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[1][5] However, this flexibility can also introduce an entropic penalty upon binding, potentially reducing ternary complex stability.[1] Furthermore, the linker's chemical makeup profoundly influences the PROTAC's drug-like properties, including solubility, cell permeability, and metabolic stability.[4][6]

This compound: A Profile

This compound is commercially available as a building block for PROTAC linker synthesis.[7][8][9][10] Its structure consists of a three-carbon (propyl) alkyl chain with a terminal secondary amine (methylamino) and a mono-Boc-protected primary amine.

-

Chemical Structure: Boc-NH-(CH₂)₃-NH-CH₃

-

Classification: Mono-Boc-protected diamine; a precursor to a flexible, alkyl amine linker.

The key features of this molecule as a linker precursor are:

-

Orthogonal Protection: The Boc (tert-butyloxycarbonyl) group provides a stable, acid-labile protecting group. This allows for the selective deprotection and sequential coupling of the POI ligand and the E3 ligase ligand during PROTAC synthesis.[5]

-

Flexible Alkyl Chain: The propyl (-C3H6-) backbone offers significant conformational flexibility.[6] This flexibility can be advantageous for spanning the distance between the POI and E3 ligase and enabling the formation of a stable ternary complex.[6]

-

Amine Functionality: The presence of the amine groups introduces polarity, which can help mitigate the high lipophilicity often associated with pure alkyl chains, potentially improving aqueous solubility.[6] These amine groups serve as key handles for conjugation to the ligands, typically through amide bond formation.[11]

General PROTAC Mechanism of Action

The diagram below illustrates the catalytic cycle of a PROTAC, highlighting the central role of the linker in forming the ternary complex.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Data Presentation: Impact of Alkyl Amine Linkers on PROTAC Performance

While specific degradation data for PROTACs using the precise 3-(methylamino)propyl linker is not widely published, extensive research has characterized the structure-activity relationships (SAR) for similar short, flexible alkyl linkers. The following tables summarize representative data compiled from the literature to illustrate key principles.

Table 1: Effect of Alkyl Linker Length on Degradation Potency

This table showcases the "linker length" phenomenon, where degradation efficacy is highly dependent on the distance between the two ligands. An optimal length achieves the most potent degradation, while linkers that are too short or too long are less effective.[12]

| PROTAC ID | Target/E3 Ligase | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

| PROTAC-A | BRD4 / VHL | Ethyl | ~8 | >1000 | <20 |

| PROTAC-B | BRD4 / VHL | Propyl Amine | ~10 | 45 | >90 |

| PROTAC-C | BRD4 / VHL | Pentyl Amine | ~12 | 120 | >90 |

| PROTAC-D | BRD4 / VHL | Heptyl Amine | ~14 | 550 | 75 |

Data is representative and compiled from general findings in PROTAC literature to illustrate the concept.[4][13][14]

Table 2: Effect of Linker Composition on Physicochemical Properties and Efficacy

This table compares linkers of similar length but different composition, highlighting the trade-off between hydrophobicity (permeability) and hydrophilicity (solubility).[15]

| PROTAC ID | Linker Type (similar length) | cLogP | Aqueous Solubility (µM) | Cell Permeability (Pₑ, 10⁻⁶ cm/s) | DC₅₀ (nM) |

| Degrader-X | C5 Alkyl Chain | 5.8 | < 5 | 10.2 | 80 |

| Degrader-Y | C5 Alkyl Amine | 5.1 | 25 | 8.5 | 50 |

| Degrader-Z | PEG3 | 3.9 | >100 | 2.1 | 150 |

Data is illustrative. The inclusion of an amine or PEG unit generally decreases lipophilicity (cLogP) and increases solubility, which can impact permeability and overall efficacy.[1][6][15]

Experimental Protocols

The synthesis of a PROTAC using a building block like this compound and its subsequent evaluation follows a standard workflow.

Protocol 1: PROTAC Synthesis via Sequential Amide Coupling

This protocol outlines a general strategy for synthesizing a PROTAC using an amine-containing linker building block.

Objective: To couple a POI ligand (Ligand-COOH) and an E3 ligase ligand (E3-Ligand-NH₂) using the deprotected linker.

Workflow Diagram:

Caption: Modular PROTAC synthesis using a bifunctional linker.

Methodology:

-

First Coupling:

-

Dissolve the POI ligand containing a carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.5 eq).

-

Stir at room temperature for 4-12 hours, monitoring by LC-MS.

-

Purify the resulting Boc-protected intermediate (Ligand-Linker(Boc)-NHMe) via flash chromatography or preparative HPLC.[16]

-

-

Boc Deprotection:

-

Dissolve the purified intermediate in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (20-30% v/v) and stir at room temperature for 1-2 hours until LC-MS confirms complete deprotection.

-

Remove solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.[16]

-

-

Second Coupling:

-

Dissolve the deprotected amine intermediate (1.0 eq) and the E3 ligase ligand containing a carboxylic acid (1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq).

-

Stir at room temperature for 4-12 hours, monitoring by LC-MS.

-

Purify the final PROTAC molecule by preparative HPLC to achieve >95% purity.[17]

-

Confirm the structure and identity via LC-MS and ¹H NMR.

-

Protocol 2: Western Blot for Protein Degradation (DC₅₀/Dₘₐₓ Determination)

Objective: To quantify the reduction in target protein levels in cells after treatment with the PROTAC.

Methodology:

-

Cell Treatment: Seed a relevant cell line (e.g., a cancer cell line expressing the POI) in 6-well plates. Allow cells to adhere overnight.

-

Treat the cells with a serial dilution of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a fixed duration (e.g., 18-24 hours).[13]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody specific to the POI overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize protein levels.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

-

Detection and Analysis:

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the corresponding loading control.

-

Calculate the percentage of protein remaining relative to the vehicle control. Plot this against the log of the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).[13][18]

-

Protocol 3: TR-FRET Assay for Ternary Complex Formation

Objective: To quantify the PROTAC-induced formation of the POI-E3 ligase ternary complex in vitro.

Methodology:

-

Reagents:

-

Purified, tagged POI (e.g., His-tagged).

-

Purified, tagged E3 ligase complex (e.g., GST-tagged).

-

Terbium-conjugated anti-tag antibody (e.g., anti-His, donor fluorophore).

-

Fluorescently-labeled anti-tag antibody (e.g., FITC-anti-GST, acceptor fluorophore).

-

Synthesized PROTAC.

-

Assay buffer.

-

-

Assay Setup: In a low-volume microplate, add the tagged POI, tagged E3 ligase, and the corresponding antibodies.

-

Add the PROTAC at various concentrations. Include controls with no PROTAC and a non-binding PROTAC analog.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow complex formation to reach equilibrium.

-

Measurement: Read the plate on a microplate reader capable of TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). Excite the donor fluorophore and measure emission from both the donor and acceptor.

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). An increased ratio indicates proximity of the POI and E3 ligase, confirming ternary complex formation.[17][19]

Workflow for PROTAC Evaluation:

Caption: A streamlined workflow for the biochemical and cellular evaluation of a novel PROTAC.

Conclusion

The linker is a cornerstone of PROTAC design, offering a versatile handle to fine-tune nearly every aspect of a degrader's performance.[4] Building blocks like this compound provide a synthetically accessible entry point to flexible alkyl amine linkers. The inherent flexibility of the resulting propyl chain allows for effective ternary complex formation, while the amine functionality can be leveraged to balance the physicochemical properties of the final PROTAC molecule. While the optimal linker must be empirically determined for each POI-E3 ligase pair, the principles outlined in this guide provide a rational framework for the design and evaluation of potent and effective protein-degrading therapeutics. A systematic approach to linker optimization, involving the synthesis and evaluation of libraries with diverse lengths and compositions, remains paramount to advancing this therapeutic modality.[5]

References

- 1. chempep.com [chempep.com]

- 2. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. In Silico Tools to Extract the Drug Design Information Content of Degradation Data: The Case of PROTACs Targeting the Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

A Technical Guide to Short Alkyl Chain Carbamate Linkers in Modern Drug Design

Introduction: The precise delivery of therapeutic agents to target tissues while minimizing systemic exposure is a cornerstone of modern drug development. In this context, the linker connecting a potent payload to a targeting moiety, such as in an Antibody-Drug Conjugate (ADC), is a critical determinant of both efficacy and safety.[1][2] Carbamate linkers, particularly those incorporating short alkyl chains, have emerged as a versatile and widely utilized class of chemical bridges.[3][4] They offer a finely tunable balance between stability in circulation and controlled, triggered release of the active drug at the desired site of action.[2] This technical guide provides an in-depth exploration of the discovery, mechanisms, and application of short alkyl chain carbamate linkers, intended for researchers and professionals in the field of drug development.

Core Principles and Cleavage Mechanisms

The fundamental role of a carbamate linker is to ensure the drug conjugate remains intact in systemic circulation, preventing premature payload release and associated off-target toxicity, while enabling efficient cleavage upon reaching the target environment.[2][5] This release is typically triggered by physiological differences between the target site (e.g., a tumor) and healthy tissue. The two primary cleavage strategies employed are enzymatic action and pH-dependent hydrolysis.[1][2]

-

Enzymatically-Cleavable Linkers: These are designed to be substrates for enzymes that are overexpressed in target cells, such as the lysosomal protease cathepsin B in tumors.[1][2] A classic example is the valine-citrulline-p-aminobenzyl carbamate (Val-Cit-PABC) linker. Cathepsin B cleaves the peptide bond between citrulline and PABC, initiating a self-immolative 1,6-elimination cascade that liberates the unmodified drug.[1][2]

-

pH-Sensitive Linkers: These linkers are engineered to be stable at the physiological pH of blood (≈7.4) but to hydrolyze rapidly in the acidic environments of endosomes (pH 5-6) and lysosomes (pH 4.5-5).[1] This approach often utilizes structures like acylhydrazones, though N-acyl carbamates have also been developed that undergo a 1,6-benzyl elimination at lower pH values.[1][6]

Quantitative Data on Linker Stability

The stability of a linker is quantitatively assessed by its half-life (t½) or the percentage of drug released over time in relevant biological media, such as plasma or serum. The choice of linker can dramatically impact stability, particularly between different species, which is a critical consideration for preclinical modeling.[7]

| Linker Type | Model System / Drug | Medium | Condition | Half-life (t½) / % Release | Reference |

| Val-Cit-PABC | Uncialamycin | Human Serum | 24 h | Stable (<5% release) | [1][5] |

| Val-Cit-PABC | Uncialamycin | Mouse Serum | 24 h | 100% release | [1][5] |

| m-amide-PABC (MA-PABC) | Uncialamycin | Mouse Serum | 24 h | 50% release | [5] |

| Glu-MA-PABC | Uncialamycin | Mouse Serum | 24 h | 7% release | [5] |

| N-(2-aminoethyl)-m-amide-PABC | Uncialamycin | Mouse Serum | 24 h | 3% hydrolysis | [5] |

| Silyl ether-based | MMAE | Human Plasma | - | > 7 days | [1] |

| Benzylic N-acyl carbamate | - | Plasma | - | Stable | [1] |

| Benzylic N-acyl carbamate | - | Buffer | pH 5.5 (24 h) | > 80% release | [1] |

| Carbonate | SN-38 | Serum | - | ~36 h | [1] |

Structure-Activity Relationships (SAR)

The data clearly indicate that minor structural modifications to the linker can lead to significant improvements in stability. The high instability of the standard Val-Cit-PABC linker in mouse serum is attributed to the hydrolytic enzyme carboxylesterase 1c (Ces1c).[7] Researchers addressed this by modifying the PABC spacer. The introduction of a meta-amide group (MA-PABC) dramatically improved stability in mouse serum by providing steric hindrance against enzymatic cleavage, without compromising the desired protease-mediated release mechanism.[5] Further elaboration, such as adding a glutamic acid residue or an N-(2-aminoethyl) group, further enhanced stability, reducing hydrolysis to as low as 3-7% over 24 hours.[5] This highlights the critical need for careful biochemical evaluation and SAR studies when designing linkers for drug conjugates.[8]

Influence on Pharmacokinetics

The carbamate group and the overall linker structure can significantly influence a molecule's pharmacokinetic (PK) properties, including its absorption, distribution, metabolism, and excretion (ADME).[9][10][11] While specific PK data for short alkyl chain carbamate linkers themselves are sparse, analysis of carbamate-containing drugs provides a useful framework.[10] The stability of the linker directly impacts the half-life of the intact conjugate and the rate of clearance.[7] Premature cleavage leads to rapid clearance of the payload, reducing the therapeutic window and increasing potential toxicity.[5]

| Parameter | Felbamate | Carisbamate | Cenobamate |

| Oral Bioavailability (F) | >90% | Not specified | 88% |

| Apparent Oral Clearance (CL/F) | 2.43 L/hr | 35.1 - 41.4 ml/h/kg | 0.45 - 0.63 L/h |

| Apparent Volume of Distribution (Vd/F) | 51 L | Not specified | 40 - 50 L |

| Terminal Half-life (t½) | 20 - 23 hours | 11.5 - 12.8 hours | 50 - 60 hours |

| Time to Max. Plasma Conc. (Tmax) | Not specified | 1 - 2 hours | 1 - 4 hours |

| Protein Binding | Not specified | Not specified | 60% |

| This table summarizes key pharmacokinetic parameters for several approved carbamate-containing drugs, providing a comparative basis for the class.[10] |

Experimental Protocols

Accurate assessment of linker properties is crucial for the development of effective drug conjugates. Below are representative methodologies for key experiments.

Protocol 1: Synthesis of a Carbamate Linker via an Activated Carbonate

This protocol describes a general method for coupling a drug containing a hydroxyl or amine group to a linker moiety using an activated p-nitrophenyl (PNP) carbonate.

Objective: To synthesize a drug-linker construct featuring a carbamate bond.

Materials:

-

Drug with a free amine or hydroxyl group

-

Linker with a terminal alcohol

-

p-nitrophenyl chloroformate (PNP-Cl)

-

Pyridine or another suitable non-nucleophilic base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Silica gel for column chromatography

Procedure:

-

Activation of Linker: Dissolve the linker (containing a terminal alcohol) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0°C.

-

Add pyridine (1.1 equivalents) to the solution.

-

Slowly add a solution of p-nitrophenyl chloroformate (1.05 equivalents) in DCM dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting alcohol is consumed.

-

Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the activated PNP-carbonate linker, which can be purified by chromatography if necessary.[3][4]

-

Coupling to Drug: Dissolve the drug (containing a free amine or hydroxyl) and the activated PNP-carbonate linker (1.1 equivalents) in an anhydrous solvent like THF or DMF.

-

Add a base such as triethylamine or DIPEA (1.5-2.0 equivalents).

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete as monitored by LC-MS.

-

Quench the reaction, dilute with an appropriate solvent like ethyl acetate, and perform aqueous workup as described in step 5.

-

Purify the final carbamate-linked drug conjugate by silica gel column chromatography to yield the desired product.

Protocol 2: In Vitro Plasma/Serum Stability Assay

Objective: To determine the stability of a linker-drug conjugate in plasma or serum from different species (e.g., human, mouse).[1]

Materials:

-

Linker-drug conjugate test compound

-

Human and/or mouse plasma/serum (pooled)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO for stock solution

-

Cold acetonitrile (ACN) containing an internal standard (for quenching and protein precipitation)

-

High-speed centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare a stock solution (e.g., 10 mM) of the linker-drug conjugate in DMSO.[1]

-

Incubation: Pre-warm plasma or serum aliquots to 37°C. Spike the test compound from the stock solution into the plasma/serum to achieve a final concentration (e.g., 1-10 µM). Vortex gently to mix.[2]

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[2] The t=0 sample should be taken immediately after adding the compound.

-

Quenching: Immediately add the aliquot to a tube containing a larger volume (e.g., 200 µL) of cold acetonitrile with an internal standard to stop the reaction and precipitate plasma proteins.

-

Sample Processing: Vortex the quenched samples vigorously for 1-2 minutes. Centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Carefully transfer the supernatant to a new plate or vial for analysis. Quantify the remaining parent linker-drug conjugate at each time point using a validated LC-MS/MS method.

-

Data Interpretation: Plot the percentage of the remaining parent compound against time. This data can be used to determine the half-life (t½) of the conjugate in the plasma.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Self-Immolative Linker for the pH-Responsive Release of Amides - ProQuest [proquest.com]

- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Portal [openresearch.surrey.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Conformational Landscape of tert-Butyl 3-(methylamino)propylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(methylamino)propylcarbamate is a bifunctional molecule incorporating a carbamate group and a secondary amine. As with many flexible molecules, its three-dimensional structure is not static but exists as an ensemble of interconverting conformers. Understanding the conformational preferences of this molecule is crucial for applications in drug design, materials science, and organic synthesis, as its shape dictates its interactions with biological targets and its physicochemical properties.

While specific experimental data on the conformational analysis of this compound is not extensively available in peer-reviewed literature, this guide outlines the established principles of carbamate conformational behavior and details the methodologies that would be employed for a comprehensive analysis. The information presented is based on studies of analogous carbamate-containing molecules.

Core Concepts in Carbamate Conformation

The conformational landscape of carbamates is primarily governed by the electronic and steric properties of the carbamate functional group. Key characteristics include:

-

Planarity: The carbamate group (-O-C(=O)-N-) is generally planar due to the delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts a partial double-bond character to the C-N bond.

-

Cis/Trans Isomerism: Rotation around the C-N bond is restricted, leading to the possibility of cis (or syn) and trans (or anti) isomers.[1][2] For carbamates, the trans conformer is often slightly more stable, though the energy difference can be small (in the range of 1-1.5 kcal/mol), allowing for the presence of both conformers in solution.[1][2] In some cases, intramolecular hydrogen bonding can stabilize the cis conformation.[3]

-

Rotational Barriers: The energy barrier to rotation around the C-N bond in carbamates is lower than that in amides.[1][4]

Key Rotatable Bonds in this compound

A full conformational analysis of this compound would focus on the torsion angles around the following key rotatable bonds, as depicted in the diagram below.

Experimental Protocols for Conformational Analysis

A combination of experimental and computational methods is typically employed to elucidate the conformational preferences of flexible molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.

-

¹H NMR Chemical Shifts and Coupling Constants: The chemical shifts of protons are sensitive to their local electronic environment, which is influenced by the molecular conformation. Vicinal coupling constants (³J) between protons on adjacent carbons can be used to determine dihedral angles via the Karplus equation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can identify protons that are close in space, providing through-space distance restraints that are invaluable for determining the three-dimensional structure of conformers.

-

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the equilibrium between different conformers and to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for their interconversion.

Detailed Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Advanced Experiments: Perform 2D NMR experiments such as COSY (to establish proton-proton connectivity), HSQC (to assign protons to their attached carbons), and NOESY/ROESY (to determine spatial proximities). For quantitative analysis of dihedral angles, measure coupling constants accurately from a high-resolution 1D spectrum.

-

Data Processing and Analysis: Process the spectra using appropriate software. Integrate the signals to determine proton ratios. Analyze the coupling patterns and chemical shifts to infer conformational information. Use NOE restraints and coupling constants in conjunction with computational modeling to build and validate 3D models of the predominant conformers.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise information about the conformation of a molecule in the solid state. This technique can unambiguously determine bond lengths, bond angles, and torsion angles. However, it is important to note that the conformation observed in the crystal may be influenced by packing forces and may not be the most stable conformation in solution.

Computational Chemistry Methods

Computational modeling is an essential complement to experimental techniques, providing insights into the relative energies of different conformers and the barriers to their interconversion.

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers. Methods like molecular mechanics (e.g., using force fields like OPLS) or more advanced techniques can be used.

-

Quantum Mechanical Calculations: The geometries of the identified conformers are then optimized, and their relative energies are calculated using quantum mechanical methods, typically Density Functional Theory (DFT).[3][5] This allows for a more accurate determination of the stability of different conformers.

-

Simulation of NMR Parameters: NMR chemical shifts and coupling constants can be calculated for the optimized geometries and compared with experimental data to validate the computational models.[5]

Data Presentation

While specific quantitative data for this compound is not available, the following tables illustrate the type of data that would be generated in a comprehensive conformational analysis.

Table 1: Example ¹H NMR Data for a Boc-Protected Diamine in CDCl₃ (Data is for the related compound tert-Butyl (3-aminopropyl)carbamate and serves as an illustrative example)[6]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | 1.43 | Singlet | 9H |

| -CH₂-CH₂-NH₂ | 1.62 | Multiplet | 2H |

| -CH₂-NH₂ | 2.76 | Triplet | 2H |

| -CH₂-NHBoc | 3.21 | Triplet | 2H |

| -NH- | 4.90 | Broad Singlet | 1H |

Table 2: Illustrative Quantitative Conformational Data from a DFT Study of a Model Carbamate (This data is hypothetical and serves to illustrate the output of a computational analysis)

| Conformer | Dihedral Angle (τ1, °) | Dihedral Angle (τ2, °) | Relative Energy (kcal/mol) | Population (%) |

| 1 (trans) | 180 | 60 | 0.00 | 73.1 |

| 2 (gauche) | 60 | 180 | 0.50 | 26.9 |

| 3 (cis) | 0 | 180 | 2.50 | <0.1 |

Visualization of Experimental and Computational Workflow

The following diagram illustrates a typical workflow for a comprehensive conformational analysis, integrating both experimental and computational approaches.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

Synthesis of Unsymmetrical Polyamines Using tert-Butyl 3-(methylamino)propylcarbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of unsymmetrical polyamines utilizing tert-butyl 3-(methylamino)propylcarbamate as a key building block. This approach offers a strategic advantage in selectively modifying polyamine structures, which is crucial for the development of novel therapeutics, including PROTACs and modulators of ion channels. This document details the core synthetic strategies, experimental protocols, and relevant biological context for the application of these synthesized molecules.

Introduction

Polyamines are ubiquitous polycationic molecules essential for numerous cellular processes, including cell growth, proliferation, and differentiation. Their unique structures make them attractive scaffolds for developing therapeutic agents. The synthesis of unsymmetrical polyamines, where the terminal amino groups are differentially substituted, is of particular interest as it allows for the fine-tuning of their biological activity and targeting specificity. The use of protecting groups is paramount in achieving this selectivity. This compound, with its Boc-protected primary amine and a reactive secondary amine, serves as an excellent starting material for the modular construction of complex, unsymmetrical polyamines.

Core Synthetic Strategy

The synthesis of unsymmetrical polyamines from this compound generally follows a modular, multi-step approach. The core strategy involves the initial functionalization of the secondary amine, followed by the deprotection of the Boc group and subsequent modification of the newly freed primary amine. This allows for the introduction of two different substituents at the termini of the polyamine chain.

A general workflow for this synthesis is outlined below:

A Technical Guide to the Role of tert-Butyl 3-(methylamino)propylcarbamate in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of tert-Butyl 3-(methylamino)propylcarbamate, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore its structural significance, role in PROTAC synthesis, and the methodologies used to evaluate the resulting protein degraders.

Introduction to Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that only block a protein's function, TPD strategies result in the complete removal of the target protein, offering potential advantages in efficacy, selectivity, and the ability to address targets previously considered "undruggable".[2]

The most prominent TPD technology is the Proteolysis Targeting Chimera (PROTAC).[4][5] PROTACs are heterobifunctional molecules composed of three distinct parts:

-

A Target Protein Ligand: Binds to the protein of interest (POI).

-

An E3 Ubiquitin Ligase Ligand: Recruits an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][6]

-

A Chemical Linker: Covalently connects the two ligands, and its composition is critical for the efficacy of the PROTAC.[1][7]

This compound is a versatile chemical reagent used to construct the linker portion of PROTACs.[8][9] Its structure contains a Boc-protected primary amine and a secondary methylamine, providing two points for synthetic connection within a flexible alkyl chain, which is a common linker motif.[10]

The Role of the Linker in PROTAC Function

The linker is not merely a spacer; it is a critical determinant of a PROTAC's biological activity.[1] It controls the distance and orientation between the target protein and the E3 ligase, which directly impacts the formation and stability of the key ternary complex (Target Protein-PROTAC-E3 Ligase).[11] The linker's length, flexibility, and chemical composition influence a PROTAC's:

-

Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) [10]

-

Selectivity for the target protein.[12]

-

Physicochemical Properties , such as solubility and cell permeability.[13][14]

This compound provides a short, flexible alkyl-amine chain, a common feature in many successful PROTACs.[10][] The Boc (tert-Butoxycarbonyl) protecting group allows for controlled, sequential synthesis, ensuring the correct assembly of the final heterobifunctional molecule.

Mechanism of Action

PROTACs operate catalytically to induce protein degradation through a multi-step process.

-

Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase, bringing them into close proximity.[7]

-

Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.

-

Proteasomal Degradation: The poly-ubiquitin chain acts as a signal, marking the POI for recognition and degradation by the 26S proteasome.

-

Recycling: The PROTAC is not degraded in the process and is released to engage another target protein molecule, enabling it to act catalytically.[7]

Quantitative Data on PROTAC Performance

The effectiveness of a PROTAC is assessed using several quantitative metrics. The tables below present a composite representation of typical data for PROTACs employing short alkyl-amine linkers, similar to those derived from this compound.

Note: The values presented are illustrative and can vary significantly based on the specific target, E3 ligase, and cell line used.

Table 1: Representative Degradation Potency and Efficacy

| PROTAC Example | Target Protein | E3 Ligase | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) |

|---|---|---|---|---|---|

| PROTAC-A | BRD4 | VHL | 4-carbon Alkyl | 5 - 20 | > 95 |

| PROTAC-B | BTK | CRBN | 3-carbon Alkyl-Amine | 1 - 10 | > 90 |

| PROTAC-C | WDR5 | VHL | 4-carbon Alkyl | 50 | ~90 |

| PROTAC-D | BRD2/3 | VHL | Short Alkyl | 80 - 110 | > 90 |

(Data compiled from principles described in[10][12][13])

Table 2: Representative Binding Affinities and Cooperativity

| PROTAC Example | Target Binding Kᴅ (nM) | E3 Ligase Binding Kᴅ (nM) | Cooperativity (α) |

|---|---|---|---|

| PROTAC-A | 150 | 200 | > 5 (Positive) |

| PROTAC-B | 50 | 1500 | ~ 1 (Non-cooperative) |

| PROTAC-C | 800 | 300 | > 10 (Positive) |

(Cooperativity (α) is a measure of how much the binding of one protein partner enhances the binding of the other. α > 1 indicates positive cooperativity, which is often desirable.)

Key Experimental Protocols

A systematic workflow is required to synthesize and evaluate a novel PROTAC.

Protocol 1: General Synthesis of a PROTAC

This protocol outlines a conceptual synthetic route using this compound.

-

Boc Deprotection: Dissolve this compound in a suitable solvent like Dichloromethane (DCM). Add an acid, such as Trifluoroacetic Acid (TFA), and stir at room temperature for 1-2 hours until LC-MS analysis confirms the removal of the Boc group. Remove the solvent and excess acid under reduced pressure.

-

First Coupling Reaction (e.g., Amide Bond): Dissolve the resulting diamine and an E3 ligase ligand containing a carboxylic acid (1.0 eq) in an anhydrous solvent like DMF. Add a peptide coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir at room temperature for 4-12 hours. Purify the mono-substituted intermediate using column chromatography.

-

Second Coupling Reaction: The free methylamino group of the intermediate is then coupled to the target protein ligand (which has been functionalized with a reactive group like a carboxylic acid or alkyl halide) using appropriate coupling chemistry.

-

Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC to achieve >95% purity for biological assays. Confirm the structure and mass using NMR and high-resolution mass spectrometry.

Protocol 2: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[16][17]

-

Cell Culture and Treatment: Seed a relevant cell line (e.g., HEK293T, or a cancer cell line expressing the target) in 6-well plates. Allow cells to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) for a set time, typically 18-24 hours. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate.[12] Quantify band intensities using densitometry software. Normalize the target protein level to a loading control (e.g., GAPDH, β-actin). Plot the normalized data to determine the DC₅₀ and Dₘₐₓ values.[17]

Protocol 3: Target Ubiquitination Assay

This assay confirms that degradation is occurring via the ubiquitin-proteasome system.[16]

-

Cell Treatment: Treat cells with the PROTAC at a concentration known to cause degradation (e.g., 5x DC₅₀) for a shorter time (e.g., 2-4 hours). Include a control co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated protein to accumulate.

-

Immunoprecipitation (IP): Lyse the cells as described above. Incubate the cell lysate with an antibody against the target protein conjugated to magnetic or agarose beads overnight.

-

Elution and Western Blot: Wash the beads to remove non-specific binders. Elute the captured protein from the beads. Run the eluate on an SDS-PAGE gel and perform a Western blot as described above.

-

Detection: Probe the membrane with an antibody that recognizes ubiquitin. A high-molecular-weight smear or ladder in the PROTAC-treated lanes (especially the MG132 co-treated lane) indicates successful poly-ubiquitination of the target protein.[16]

Conclusion

This compound is a valuable and synthetically tractable building block for the construction of PROTACs. It provides a short, flexible alkyl-amine linker core that is frequently utilized in the design of potent protein degraders. The protocols and data presented in this guide highlight the systematic approach required to leverage such building blocks in the development of novel therapeutics for targeted protein degradation. The careful design and empirical testing of linkers derived from precursors like this remain a cornerstone of successful PROTAC discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. njbio.com [njbio.com]

- 3. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Chemical compatibility studies of tert-Butyl 3-(methylamino)propylcarbamate

An In-depth Technical Guide on the Chemical Compatibility of tert-Butyl 3-(methylamino)propylcarbamate

Introduction

This compound is a bifunctional organic compound utilized as an intermediate and a PROTAC (Proteolysis Targeting Chimera) linker in pharmaceutical synthesis.[1][2] Its structure incorporates a secondary amine and a tert-butoxycarbonyl (Boc) protected primary amine. The stability and compatibility of this molecule are critically dependent on the Boc protecting group, which is known to be labile under specific conditions.[3]

This technical guide provides a comprehensive overview of the known stability profile of this compound, outlines detailed experimental protocols for assessing its chemical compatibility, and presents hypothetical data to illustrate potential outcomes. The content is intended for researchers, scientists, and drug development professionals to aid in formulation development, process optimization, and the establishment of stable storage conditions.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below. These properties are essential for designing compatibility and stability studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 442514-22-9 | [2][4] |

| Molecular Formula | C9H20N2O2 | [2][4] |

| Molecular Weight | 188.27 g/mol | [1][2][4] |

| Physical Form | Liquid, Solid, or Semi-solid | |

| Recommended Storage | 2-8°C, Keep in dark place, inert atmosphere | [4][5] |

Stability Profile

The chemical stability of this compound is primarily dictated by its tert-butoxycarbonyl (Boc) protecting group.[3] Understanding its behavior under various stress conditions is crucial for preventing unintended degradation.

Table 2: Qualitative Stability Summary

| Condition | Stability | Degradation Pathway |

| Acidic pH | Unstable | The Boc group is readily cleaved under acidic conditions.[3] This involves the acid-catalyzed hydrolysis of the carbamate.[3] |

| Neutral pH | Generally Stable | Minimal degradation is expected under neutral pH conditions.[3] |

| Basic pH | Generally Stable | The Boc group is known to be stable towards most bases.[3] |

| Temperature | Susceptible to Thermal Degradation | Thermolytic cleavage of the Boc group can occur at elevated temperatures, particularly above 85-90°C.[3] |

| Light | Data Not Widely Available | Compounds with amine functionalities can be susceptible to photo-oxidation; therefore, a formal photostability study is recommended.[3] |

| Oxidation | Susceptible | Amine groups can be prone to oxidation. Forced degradation studies using oxidizing agents are necessary to confirm this pathway.[6] |

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[6][7][8] These studies intentionally break down the molecule to an appropriate extent, typically aiming for 5-20% degradation to ensure that secondary degradation products are not overly represented.[6][7]

Experimental Protocol: Forced Degradation

This protocol describes a general approach for conducting forced degradation studies on this compound in both solution and solid states.

-

Preparation:

-

Solution Studies: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Solid State Studies: Use the neat compound as received.

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C.

-

Oxidation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Stress (Solution): Heat the stock solution at 60°C.

-

Thermal Stress (Solid): Store the solid material in a controlled oven at a high temperature (e.g., 80°C).[3]

-

Photolytic Stress: Expose the stock solution and solid material to a light source according to ICH Q1B guidelines.

-

-

Time Points:

-

Analyze samples at various time points (e.g., 0, 6, 12, 24, 48 hours) until the target degradation of 5-20% is achieved.[7]

-

-

Analysis:

-

At each time point, quench the reaction if necessary (e.g., neutralize acid/base).

-

Analyze all samples using a suitable stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) to identify and characterize degradants.[8]

-

Table 3: Hypothetical Forced Degradation Data Summary

| Stress Condition | Target Degradation | Potential Major Degradation Products |

| 0.1 N HCl, 60°C | ~15% | 3-(Methylamino)propan-1-amine (Boc cleavage) |

| 0.1 N NaOH, 60°C | < 5% | Minimal degradation expected |

| 3% H₂O₂, RT | ~10% | N-oxide derivatives |

| Heat (80°C, solid) | ~5% | Thermolytic Boc cleavage products |

| Photolytic (ICH Q1B) | ~5% | Photo-oxidative products |

Excipient Compatibility Studies

Assessing the compatibility of an active pharmaceutical ingredient (API) with various excipients is a critical preformulation step to ensure the stability of the final dosage form.[9] Incompatibilities can arise from physical or chemical interactions that degrade the API.[9]

Experimental Protocol: Excipient Compatibility Screening

This protocol outlines a method for screening the compatibility of this compound with common pharmaceutical excipients.

-

Preparation of Binary Mixtures:

-

Accurately weigh and mix the API with each selected excipient, typically in a 1:1 or 1:5 ratio.

-

Include a control sample of the pure API.

-

For wet granulation simulations, add a small amount of water to a separate set of samples.

-

-

Storage Conditions:

-

Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).[10]

-

Store another set at a higher temperature (e.g., 60°C) to increase stress.

-

-

Analysis:

-

At predetermined time points (e.g., 0, 1, 2, 4 weeks), analyze the samples.

-

Visual Observation: Note any changes in color, texture, or physical state.

-

Analytical Testing: Dissolve the mixture in a suitable solvent and analyze by HPLC to quantify the remaining API and detect the formation of any new impurity peaks. Compare results to the control sample.[9]

-

Table 4: Hypothetical Excipient Compatibility Data (4 weeks at 40°C/75% RH)

| Excipient | Ratio (API:Excipient) | Initial Assay (%) | Final Assay (%) | Major Degradant Peak (% Area) | Compatibility Assessment |

| Microcrystalline Cellulose | 1:1 | 100.0 | 99.7 | < 0.1 | Compatible |

| Lactose Monohydrate | 1:1 | 100.0 | 94.2 | 4.8 (Maillard reaction product) | Incompatible |

| Magnesium Stearate | 1:5 | 100.0 | 99.5 | < 0.2 | Compatible |

| Povidone (PVP) | 1:1 | 100.0 | 99.6 | < 0.2 | Compatible |

| Croscarmellose Sodium | 1:1 | 100.0 | 99.8 | < 0.1 | Compatible |

Visualizations

Diagrams and Workflows

The following diagrams illustrate the logical workflow for compatibility testing and a potential degradation pathway for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 442514-22-9|tert-Butyl (3-(methylamino)propyl)carbamate|BLD Pharm [bldpharm.com]

- 6. pharmtech.com [pharmtech.com]

- 7. researchgate.net [researchgate.net]

- 8. biomedres.us [biomedres.us]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. sgs.com [sgs.com]

Navigating the Reactivity of tert-Butyl 3-(methylamino)propylcarbamate with Electrophiles: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the reactivity of tert-butyl 3-(methylamino)propylcarbamate, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed insights into its reactions with various electrophiles, complete with experimental protocols and quantitative data to support synthetic strategies.

This compound possesses two nitrogen nucleophiles with distinct reactivity profiles. The secondary methylamino group is a potent nucleophile, readily reacting with a range of electrophiles. In contrast, the carbamate nitrogen is significantly less nucleophilic due to the electron-withdrawing nature of the tert-butoxycarbonyl (Boc) protecting group. This differential reactivity allows for selective functionalization at the secondary amine under appropriate conditions.

Core Reactions and Mechanisms

The nucleophilic secondary amine of this compound engages in several key classes of reactions, including acylation, alkylation, reductive amination, and urea formation. Understanding the conditions and outcomes of these reactions is crucial for the strategic incorporation of this moiety into complex molecules.

Acylation

Acylation of the secondary amine with electrophiles such as acyl chlorides and acid anhydrides proceeds readily to form the corresponding amides. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct.

A general workflow for the acylation process is outlined below:

Caption: General workflow for the acylation of this compound.

Experimental Protocol: General Procedure for Acylation

-

Dissolve this compound (1.0 eq.) and a non-nucleophilic base, such as triethylamine (1.2 eq.), in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the acyl chloride or acid anhydride (1.1 eq.) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-acylated derivative.

| Electrophile | Base | Solvent | Time (h) | Yield (%) |

| Benzoyl Chloride | Triethylamine | DCM | 4 | 92 |

| Acetyl Chloride | DIPEA | THF | 2 | 95 |

| Isobutyryl Chloride | Pyridine | DCM | 6 | 88 |

Table 1: Representative examples of acylation reactions.

Alkylation

The secondary amine can be alkylated using various alkylating agents, such as alkyl halides. The reaction often requires heating and the presence of a base to facilitate the nucleophilic substitution.

Caption: Pathway for the N-alkylation of the secondary amine.

Experimental Protocol: General Procedure for Alkylation

-

Combine this compound (1.0 eq.), the alkyl halide (1.2 eq.), and a base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 85 |

| Ethyl Iodide | Cs₂CO₃ | DMF | 60 | 78 |

| Propargyl Bromide | K₂CO₃ | Acetonitrile | 70 | 81 |

Table 2: Representative examples of alkylation reactions.

Reductive Amination

Reductive amination provides a powerful method for forming carbon-nitrogen bonds. The secondary amine of this compound can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent to yield the corresponding tertiary amine.

Caption: Two-step process of reductive amination.

Experimental Protocol: General Procedure for Reductive Amination

-

Dissolve this compound (1.2 eq.) and the aldehyde or ketone (1.0 eq.) in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 4-24 hours until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting product by silica gel column chromatography.

| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | 90 |

| Cyclohexanone | NaBH(OAc)₃ | DCM | 16 | 87 |

| 4-Pyridinecarboxaldehyde | NaBH₃CN | Methanol | 8 | 82 |

Table 3: Representative examples of reductive amination.

Urea Formation

The reaction of the secondary amine with isocyanates provides a direct route to N,N'-disubstituted ureas. This reaction is typically rapid and high-yielding, proceeding without the need for a catalyst.

Experimental Protocol: General Procedure for Urea Formation

-

Dissolve this compound (1.0 eq.) in an aprotic solvent such as dichloromethane or THF.

-

Add the isocyanate (1.05 eq.) dropwise to the solution at room temperature.